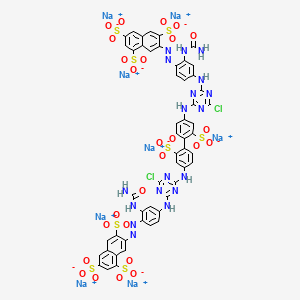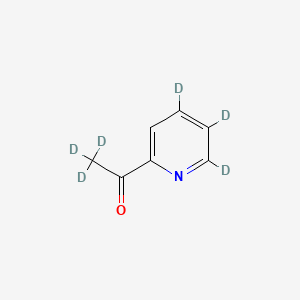
1-(Pyridin-2-yl)ethan-1-one-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-yl)ethan-1-one-d6 typically involves the deuteration of 1-(Pyridin-2-yl)ethan-1-one. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents . The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the deuteration process . The product is then purified using standard techniques such as distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)ethan-1-one-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid under strong oxidizing conditions.
Reduction: It can be reduced to 1-(Pyridin-2-yl)ethanol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyridine-2-carboxylic acid.
Reduction: 1-(Pyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pyridin-2-yl)ethan-1-one-d6 is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)ethan-1-one-d6 involves its role as a tracer in various biochemical and chemical processes. The deuterium atoms in the compound provide a distinct mass difference that can be detected using mass spectrometry, allowing researchers to track the compound’s distribution and transformation in different systems . The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)ethan-1-one: The non-deuterated version of the compound.
3,5-Dimethyl-2-vinylpyrazine: Another deuterated compound with similar applications.
Pyridine-2-carboxylic acid: A common oxidation product of 1-(Pyridin-2-yl)ethan-1-one.
Uniqueness
1-(Pyridin-2-yl)ethan-1-one-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantification in metabolic and pharmacokinetic studies, making it a valuable tool in drug development and other scientific fields .
Properties
Molecular Formula |
C7H7NO |
|---|---|
Molecular Weight |
127.17 g/mol |
IUPAC Name |
2,2,2-trideuterio-1-(4,5,6-trideuteriopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3/i1D3,2D,3D,5D |
InChI Key |
AJKVQEKCUACUMD-UGSMBFFPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1)C(=O)C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)
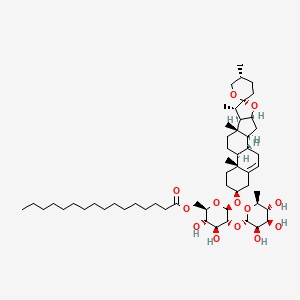
![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
![1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride](/img/structure/B12367012.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)

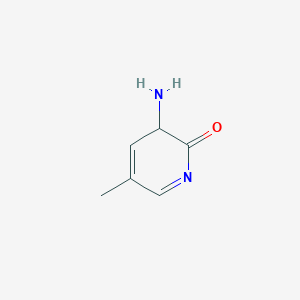

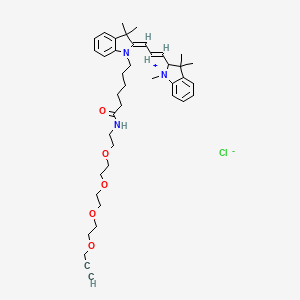

![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
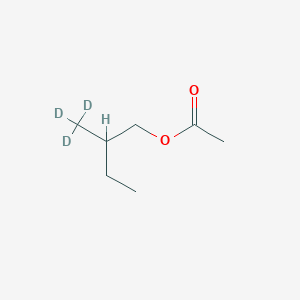
![2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12367056.png)
